![molecular formula C7H16N2O2 B1605177 Methyl lysinate CAS No. 687-64-9](/img/structure/B1605177.png)
Methyl lysinate
Overview
Description
Methyl lysinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Methyl lysinate is synthesized by the reaction of lysine with methyl iodide, and it has been found to have various biochemical and physiological effects.
Scientific Research Applications
Animal Nutrition
Methyl lysinate, in the form of L-lysine, is crucial for animal growth and constitutes a significant part of the billion-dollar animal feed industry . It is used as a supplement in cereals to form a balanced feed for animals, including poultry and other livestock. The demand for this amino acid in animal nutrition has been firmly increasing, with over 2.2 million tons of lysine salts produced annually through microbial fermentation .
Pharmaceuticals
In the pharmaceutical industry, methyl L-lysinate is utilized for its health benefits. It plays a role in overcoming angina pectoris by helping to clean arteries and is also considered in cancer prevention strategies . Its importance in calcium absorption makes it vital for maintaining bone health and is an integral component of musculature .
Cosmetics
The cosmetic industry leverages the properties of L-lysine, including methyl lysinate, for its role in collagen synthesis. The presence of L-lysine and arginine in high proportions has been reported in histone nucleoprotein, which is essential for maintaining skin elasticity and repair .
Biorefinery and Biofuels
Methyl lysinate could be involved in the pretreatment processes of lignocellulosic biomass for bioconversion. The development of cellulosic ethanol as an alternative transportation fuel to fossil fuels is a growing area of interest, and the use of amino acids like L-lysine in the decrystallization of cellulose could be a potential application .
Enzymatic Production
Various microorganisms, such as Corynebacterium glutamicum and Escherichia coli, are used for the industrial production of L-lysine. The amino acid is produced through fermentation processes, which are critical for the large-scale production of this essential nutrient .
Cellular Signaling
Lysine methylation, which includes modifications of methyl lysinate, is known to coordinate protein function and drive cellular signaling events. These include apoptosis, DNA damage repair, protein translation, cell growth, and signal transduction, among others .
Nutritional Supplements
As an essential amino acid, methyl L-lysinate is preponderantly used as an additive in nutritional supplements. It assists in calcium absorption and is important for proper bone development and growth in children .
Antibody Production
Methyl lysinate is also significant in the immune system, where it has a role in antibody production. Adequate levels of this amino acid are necessary for the body to produce antibodies effectively .
properties
IUPAC Name |
methyl (2S)-2,6-diaminohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNBUPJZFJCCIQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl lysinate | |
CAS RN |
687-64-9 | |
Record name | L-Lysine, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl lysinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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